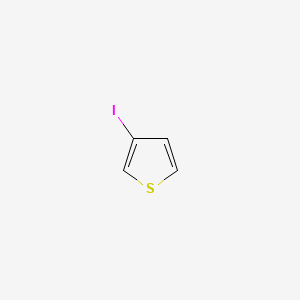

3-Iodothiophene

Overview

Description

Synthesis Analysis

3-Iodothiophene can be synthesized from 3-bromothiophene and KI by coordination catalytic iodination using CuI/different 1,2-diamine ligands as catalysts . Another method involves the iodoheterocyclisation of 1-mercapto-3-alkyn-2-ols in ionic liquids . This reaction is recyclable and base-free, making it an environmentally friendly method .Molecular Structure Analysis

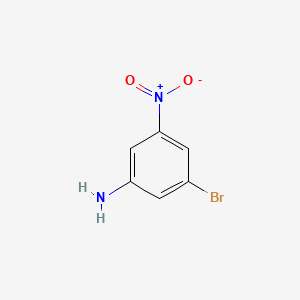

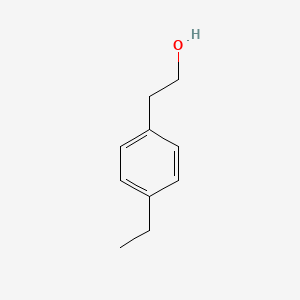

The molecular formula of 3-Iodothiophene is C4H3IS . It is a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis

3-Iodothiophene is involved in various chemical reactions. For instance, it is used in the synthesis of 3-thienylzinc iodide via reaction with zinc, followed by coupling with aryl halides . It is also used in the preparation of 3-(perfluorooctyl)thiophene, required for the synthesis of poly(3-perfluorooctylthiophene) conjugated polymer .Physical And Chemical Properties Analysis

3-Iodothiophene has a molecular weight of 210.04 g/mol . It is a combustible liquid .Scientific Research Applications

Synthesis of 3-Thienylzinc Iodide

3-Iodothiophene is utilized in the synthesis of 3-thienylzinc iodide through a reaction with zinc. This intermediate is then coupled with aryl halides to form various organic compounds .

Preparation of Poly(3-perfluorooctylthiophene) Conjugated Polymer

It serves as a precursor in the preparation of 3-(perfluorooctyl)thiophene , which is essential for synthesizing poly(3-perfluorooctylthiophene), a type of conjugated polymer with potential applications in material science .

Photodissociation Studies

3-Iodothiophene has been studied for its ultrafast and isomer-dependent photodissociation dynamics following ultraviolet photoexcitation, which is significant in understanding chemical reaction mechanisms .

Iodocyclisation Reactions

It is used in iodocyclisation reactions to convert readily available 1-mercapto-3-alkyn-2-ols into corresponding 3-iodothiophenes . This process benefits from being recyclable when using an ionic liquid as the reaction medium .

Corrosion Inhibitors

Thiophene derivatives, including 3-Iodothiophene, are utilized in industrial chemistry and material science as corrosion inhibitors , which help protect metals from corroding .

Safety And Hazards

3-Iodothiophene is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical . It should be used only outdoors or in a well-ventilated area .

Relevant Papers Several papers have been published on the synthesis and applications of 3-Iodothiophene. For instance, a paper published in Organic & Biomolecular Chemistry discusses a recyclable and base-free method for the synthesis of 3-iodothiophenes . Another paper published in Springer highlights recent strategies in the synthesis of thiophene derivatives .

properties

IUPAC Name |

3-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IS/c5-4-1-2-6-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKRMQIQXMJVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146791 | |

| Record name | 3-Iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodothiophene | |

CAS RN |

10486-61-0 | |

| Record name | 3-Iodothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10486-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 3-Iodothiophene?

A1: 3-Iodothiophene has the molecular formula C4H3IS and a molecular weight of 210.00 g/mol. Key spectroscopic data includes:

- 1H NMR: Characteristic signals for the three thiophene protons. []

- 13C NMR: Distinct peaks for each carbon atom in the molecule. []

- Mass Spectrometry: Exhibits a molecular ion peak corresponding to its molecular weight. []

Q2: What are the typical reactions 3-Iodothiophene participates in?

A2: 3-Iodothiophene serves as a valuable substrate in various reactions, including:

- Halogen-Metal Exchange: Reacts with alkyl lithium reagents like ethyllithium. []

- Oxidative Addition: Forms 3-thienyl organometallic reagents with Rieke zinc and magnesium. [, ]

- Cross-Coupling Reactions: Participates in Sonogashira, Suzuki, and other palladium-catalyzed cross-coupling reactions. [, , ]

Q3: What are some applications of 3-Iodothiophene derivatives?

A3: Derivatives of 3-Iodothiophene find application in various fields, including:

- Material Science: Building blocks for conductive polymers like poly(3-iodothiophene) thin films. []

- Medicinal Chemistry: Synthesis of bioactive compounds, including thiophene analogues of natural products. []

- Organic Electronics: Components in organic semiconductors and other electronic materials. []

Q4: What about the stability of 3-Iodothiophene?

A4: While 3-Iodothiophene is generally stable, its reactivity and stability can be influenced by:

- Substituents: The presence of electron-donating or electron-withdrawing groups on the thiophene ring. []

- Reaction Conditions: Factors like temperature, solvent, and the presence of catalysts play a crucial role. []

Q5: Has computational chemistry been used to study 3-Iodothiophene?

A5: Yes, computational methods like density functional theory (DFT) have been employed to:

- Investigate electronic structure and properties. [, ]

- Study reaction mechanisms and predict reactivity. []

Q6: How does the structure of 3-Iodothiophene relate to its activity?

A6: Structure-Activity Relationship (SAR) studies help understand how modifications to the 3-Iodothiophene structure impact its properties:

- Halogen Position: The position of the iodine atom (2- vs. 3-iodothiophene) influences reactivity and selectivity in various reactions. [, , ]

- Additional Substituents: Introducing electron-donating or -withdrawing groups can modulate reactivity and other properties. []

Q7: Are there any safety concerns associated with 3-Iodothiophene?

A7: As with any chemical, proper handling and safety precautions are essential. Specific safety data should be consulted.

Q8: What about its environmental impact?

A8: While there is limited specific data on 3-Iodothiophene's environmental impact, responsible handling and disposal practices are crucial.

Q9: What analytical techniques are used to characterize 3-Iodothiophene?

A9: Common techniques include NMR spectroscopy, mass spectrometry, and infrared spectroscopy. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)